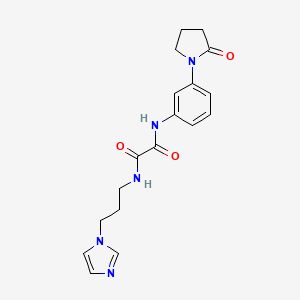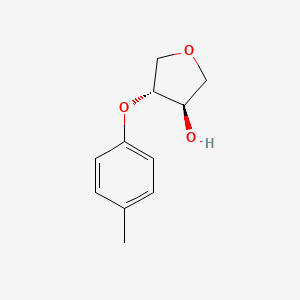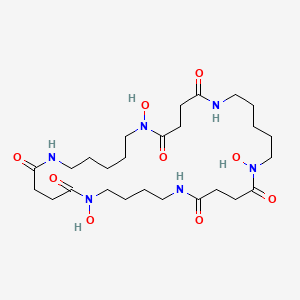
N-(3-cyanothiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-cyanothiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide, also known as NCTPP, is a compound that has gained significant interest in the scientific community due to its potential applications in biochemical research. NCTPP is a piperidine derivative that has shown promising results in various studies, making it an attractive candidate for further research.
Mécanisme D'action
The mechanism of action of N-(3-cyanothiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide varies depending on the research area. In neuroscience, N-(3-cyanothiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide acts as a potent and selective inhibitor of the neuronal sodium channel Nav1.7, which is involved in pain perception. By inhibiting Nav1.7, N-(3-cyanothiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide reduces the transmission of pain signals to the brain, resulting in pain relief. In cancer research, N-(3-cyanothiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide inhibits the proteasome, a cellular complex that is involved in protein degradation. By inhibiting the proteasome, N-(3-cyanothiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide reduces the degradation of tumor suppressor proteins, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
N-(3-cyanothiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide has been shown to have various biochemical and physiological effects, depending on the research area. In neuroscience, N-(3-cyanothiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide has been shown to reduce pain perception by inhibiting Nav1.7. In cancer research, N-(3-cyanothiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide has been shown to inhibit cancer cell growth by inhibiting the proteasome. N-(3-cyanothiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-cyanothiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide has several advantages and limitations for lab experiments. One of the advantages is its potency and selectivity, making it an attractive candidate for drug discovery. Another advantage is its ability to inhibit Nav1.7 and the proteasome, which are important targets in neuroscience and cancer research, respectively. However, one of the limitations of N-(3-cyanothiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide is its low solubility in water, which can make it difficult to work with in lab experiments.
Orientations Futures
There are several future directions for N-(3-cyanothiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide research. One direction is to develop new N-(3-cyanothiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide derivatives with improved solubility and efficacy. Another direction is to investigate the potential applications of N-(3-cyanothiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide in other research areas, such as inflammatory diseases and infectious diseases. Additionally, further research is needed to understand the mechanism of action of N-(3-cyanothiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide in different research areas and to identify potential side effects. Overall, N-(3-cyanothiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide has shown promising results in various scientific research areas, making it an attractive candidate for further research.
Méthodes De Synthèse
The synthesis of N-(3-cyanothiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide is a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 2-bromo-3-cyanothiophene with piperidine in the presence of a palladium catalyst to form N-(3-cyanothiophen-2-yl)piperidine. The second step involves the reaction of N-(3-cyanothiophen-2-yl)piperidine with thiophene-2-sulfonyl chloride in the presence of a base to form N-(3-cyanothiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide. The overall yield of this process is approximately 30%.
Applications De Recherche Scientifique
N-(3-cyanothiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide has shown potential applications in various scientific research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, N-(3-cyanothiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide has been shown to act as a potent and selective inhibitor of the neuronal sodium channel Nav1.7, which is involved in pain perception. In cancer research, N-(3-cyanothiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide has been shown to inhibit the growth of cancer cells by targeting the proteasome, a cellular complex that is involved in protein degradation. In drug discovery, N-(3-cyanothiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide has been used as a lead compound to develop new drugs with improved efficacy and safety profiles.
Propriétés
IUPAC Name |
N-(3-cyanothiophen-2-yl)-1-thiophen-2-ylsulfonylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S3/c16-9-11-5-8-23-15(11)17-14(19)12-3-1-6-18(10-12)24(20,21)13-4-2-7-22-13/h2,4-5,7-8,12H,1,3,6,10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMKKPPZEAPGZEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=C(C=CS3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyanothiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-chlorobenzyl)-5-(4-chlorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2971533.png)
![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2971534.png)


![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(dimethylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2971540.png)

![6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B2971546.png)

![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2971549.png)
![4,16-Dibromo[2.2]paracyclophane](/img/structure/B2971550.png)



![2-fluoro-N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2971555.png)